molecular formula C₂₂H₃₄N₆O₁₆S₄ B1141428 S-Adenosyl-L-methionine disulfate tosylate, (R)- CAS No. 97540-22-2

S-Adenosyl-L-methionine disulfate tosylate, (R)-

Cat. No. B1141428
CAS RN: 97540-22-2
M. Wt: 766.8
InChI Key:
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Description

Synthesis Analysis

SAMe is synthesized from methionine and adenosine triphosphate (ATP) through a reaction catalyzed by methionine adenosyltransferase (MAT). Genetic modification and bioprocess optimization efforts aim to enhance SAMe biosynthesis, involving strategies such as overexpression of MAT in various organisms, molecular evolution, and promoter engineering for fine-tuning expression levels. These methods have led to considerable improvements in SAMe accumulation in industrial microbial strains, emphasizing the enzyme's central role in SAMe production (Hu et al., 2012).

Molecular Structure Analysis

The molecular structure of SAMe is characterized by a sulfonium center that facilitates its role as a methyl donor. It exhibits a unique situation where all constituent parts have a chemical use, including serving as a source of methylene, amino, ribosyl, and aminopropyl groups for various biosynthetic reactions. The electrophilic character of carbon centers adjacent to the sulfur atom is pivotal for its biochemical reactivity (Fontecave et al., 2004).

Chemical Reactions and Properties

SAMe's versatility is highlighted by its involvement in methylation, polyamine synthesis, and radical-based catalysis. It acts as a methyl donor for numerous substrates, including hormones, proteins, and nucleic acids. Furthermore, SAMe participates in the synthesis of cyclopropyl fatty acids and serves as a precursor for ethylene and polyamines in plants, underscoring its broad functional spectrum (Grillo & Colombatto, 2008).

Physical Properties Analysis

SAMe exhibits stability challenges that limit its therapeutic applications outside cellular environments. Novel classes of SAMe salts with large size anions have been developed to improve its stability, enhancing its potential for various therapeutic applications. These stability improvements are crucial for expanding SAMe's use in human therapy (Morana et al., 2000).

Chemical Properties Analysis

One of the most distinctive chemical properties of SAMe is its ability to undergo spontaneous degradation pathways, including racemization of the chiral sulfonium group and intramolecular nucleophilic attacks. These degradation pathways are influenced by the molecule's structural configuration and environmental pH, highlighting the delicate balance SAMe maintains in cellular processes (Iwig & Booker, 2004).

Scientific Research Applications

Hepatoprotective Properties

S-Adenosyl-L-methionine disulfate tosylate (SAMe-ST) has demonstrated a protective effect against hepatotoxicity. In studies involving cultured hepatocytes, SAMe-ST exhibited significant protection from CCl4-induced hepatotoxicity. This was attributed to its potential role in altering membrane phospholipid structure or composition, or modifying the interaction of hepatotoxic substances with intracellular enzyme systems (Tsuji, Kodama, & Oguchi, 1990).

Effects on Erythrocytes and Hepatocytes

SAMe-ST has been shown to protect erythrocytes from hypotonic hemolysis and decrease enzyme leakage from cultured hepatocytes. This protective effect is attributed to changes in membrane properties, highlighting the molecule's influence on cell membrane stability (Tsuji, Kodama, & Oguchi, 1990).

Biochemical and Molecular Roles

SAMe plays a central role in cellular biochemistry, being involved in methylation, aminopropylation, and transsulfuration pathways. This broad functional spectrum has led to its extensive study in various clinical contexts, including liver disease and osteoarthritis (Bottiglieri, 2002).

Metabolic Fate and Utilization

Studies on the metabolic fate of SAMe, particularly in dogs, have provided insights into its pharmacokinetic behaviors, renal excretion, and major metabolic pathways. This research is crucial for understanding the drug's systemic effects and potential therapeutic applications (Hirota et al., 1988).

Genetic Modification and Bioprocess Optimization

Genetic manipulation and bioprocess strategies have been employed to enhance SAMe biosynthesis in industrial microbial strains. These advancements in genetic and process engineering could lead to more efficient and large-scale production of SAMe (Hu et al., 2012).

Use in Methyltransferases

SAMe analogs have been developed as synthetic cofactors for methyltransferases (MTases), playing significant roles in epigenetic regulation, cellular signaling, and metabolite degradation. These advancements broaden the potential applications of SAMe in biological and medical research (Zhang & Zheng, 2016).

Safety And Hazards

Common side effects of S-Adenosyl-L-methionine disulfate tosylate include headache, dizziness, vomiting, upset stomach, diarrhea, constipation, increased sweating, and insomnia (difficulty in sleeping)2. Data on the long-term safety of SAMe and its safety for use during pregnancy are too limited to draw any conclusions3. SAMe may not be safe for people with bipolar disorder3.


properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCFCHNAIMYBAZ-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ademetionine disulfate tosylate

CAS RN

97540-22-2, 375798-65-5, 375798-66-6
Record name Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1)
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Record name Adenosylmethionine tosylate bis(sulfate)
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Record name S-Adenosyl-L-methionine disulfate tosylate, (S)-
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Record name S-Adenosyl-L-methionine disulfate tosylate, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-Methionine Disulfate Tosylate
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)-
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Record name S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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